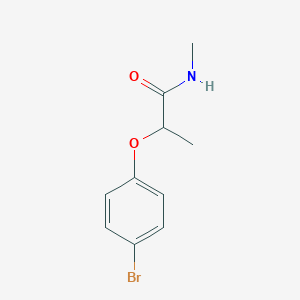![molecular formula C12H15NO4S B7495719 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)
2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid, also known as Dihydroindenesulfonic acid (DHISMA), is a chemical compound that has shown promising results in scientific research. It is a sulfonamide derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of DHISMA is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase. DHISMA has been shown to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in pH and a reduction in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
DHISMA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DHISMA has also been shown to protect neurons from oxidative stress by increasing the activity of antioxidant enzymes. Additionally, DHISMA has been shown to reduce the growth and survival of cancer cells by inhibiting the activity of carbonic anhydrase IX.
Avantages Et Limitations Des Expériences En Laboratoire
DHISMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DHISMA has also been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, DHISMA has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on DHISMA. One potential area of research is the development of DHISMA-based therapies for cancer and inflammatory diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, more research is needed to fully understand the mechanism of action of DHISMA and its potential side effects.
Méthodes De Synthèse
DHISMA can be synthesized through a multi-step process that involves the reaction of 2-aminomethylindene with sulfonyl chloride followed by reduction with sodium borohydride. The resulting intermediate is then treated with methyl iodide to obtain DHISMA. The purity of the compound can be increased through recrystallization from ethanol.
Applications De Recherche Scientifique
DHISMA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. DHISMA has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress.
Propriétés
IUPAC Name |
2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-13(8-12(14)15)18(16,17)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXOFPHBFONDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)



![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)

![1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)




![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)